molecular formula C15H19BrN2O2 B3925161 7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B3925161
M. Wt: 339.23 g/mol
InChI Key: PHWDOCXACFSXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a member of the indole family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to act on various targets, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). It has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and physiological effects:
Studies have reported that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandin E2 (PGE2) in vitro and in vivo. It has also been reported to reduce pain in animal models of inflammatory pain. In addition, studies have reported that this compound has anticancer effects, inducing apoptosis and cell cycle arrest in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential pharmacological properties. It has been reported to have activity against cancer cells and anti-inflammatory and analgesic effects, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the targets and pathways involved in its pharmacological effects.

Future Directions

Future research on 7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one could focus on several areas. First, further studies are needed to fully understand its mechanism of action and the targets and pathways involved in its pharmacological effects. Second, studies could focus on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Third, studies could investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Fourth, studies could investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, further research on this compound could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential pharmacological properties. It has been reported to have activity against cancer cells, as well as anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-bromo-3-hydroxy-5-methyl-3-(4-methylpiperidin-1-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-9-3-5-18(6-4-9)15(20)11-7-10(2)8-12(16)13(11)17-14(15)19/h7-9,20H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWDOCXACFSXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2(C3=C(C(=CC(=C3)C)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
7-bromo-3-hydroxy-5-methyl-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

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